3-Bromomandelic acid
Overview
Description
3-Bromomandelic acid, also known as 2-(3-bromophenyl)-2-hydroxyacetic acid, is a chemical compound with the molecular formula C8H7BrO3 . It has a molecular weight of 231.04 .
Molecular Structure Analysis
The molecular structure of 3-Bromomandelic acid consists of 8 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
3-Bromomandelic acid is a solid substance . It has a predicted melting point of 118.33°C and a predicted boiling point of approximately 384.6°C at 760 mmHg . The predicted density is approximately 1.8 g/cm3 .Scientific Research Applications
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Chemical Biology and Supramolecular Chemistry
- Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions .
- This reaction has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
- The mechanism of reversible kinetics and its applications in these fields are being explored .
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Sensing Applications
- Boronic acids are increasingly utilized in diverse areas of research, including their utility in various sensing applications .
- The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in these applications .
- These sensing applications can be homogeneous assays or heterogeneous detection .
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Medicinal Chemistry
- Boronic acids and their derivatives have been studied in medicinal chemistry .
- They have shown various activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .
- The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
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Synthesis of Bioactive Heterocyclic Scaffolds
- 3-(bromoacetyl)coumarin and its derivatives are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds .
- They are important components in drug discovery on account of their biological activities such as antiproliferative, antimicrobial activities, and are promising inhibitors of type 2 diabetes mellitus .
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Chemosensors
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Pharmaceuticals
- Coumarins and their derivatives are seen to be the pivotal components of a plethora of many natural products and pharmaceuticals .
- The pharmacological activities discovered amongst coumarin derivatives include the treatment categories of Alzheimer’s and haematopoietic necrosis (IHN); they have shown potent anticoagulant, antibiotic, antiembolic, antioxidative, and anti-ischemic activities .
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Cross-Coupling Reactions
- Borinic acids [R2B(OH)] and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions .
- They are used in the construction of carbon–carbon (Suzuki–Miyaura cross-coupling, Petasis reaction, etc.) or carbon–heteroatom bonds (Chan–Lam–Evans coupling, oxidation, etc.) .
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Catalysis
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Polymer or Optoelectronics Materials
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Bioactive Compounds
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Proteomics Research
Safety And Hazards
3-Bromomandelic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of contact, the affected area should be washed with plenty of water .
properties
IUPAC Name |
2-(3-bromophenyl)-2-hydroxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEMVOYIUQADIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373704 | |
Record name | 3-Bromomandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromomandelic acid | |
CAS RN |
49839-81-8 | |
Record name | 3-Bromomandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-bromophenyl)-2-hydroxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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